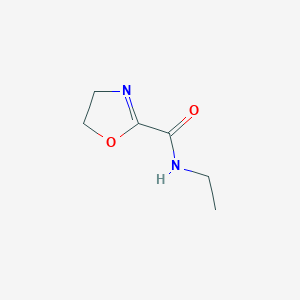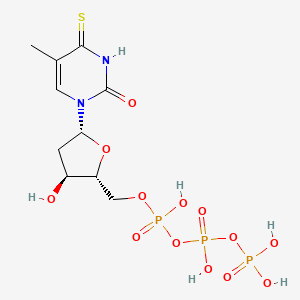![molecular formula C7H10BrN3OS B12854532 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B12854532.png)
2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted thiadiazole derivatives can be obtained.
Oxidation products: Oxidized forms of the thiadiazole ring, such as sulfoxides or sulfones.
Reduction products: Reduced forms of the thiadiazole ring, potentially leading to the formation of thiadiazoline derivatives.
Scientific Research Applications
Medicinal chemistry: Investigated for its antimicrobial, antifungal, and anticancer properties.
Agriculture: Explored as a potential pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials science: Used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, disrupting their normal function and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide: A structurally similar compound with a propionamide group instead of a butyramide group.
5-Methyl-1,3,4-thiadiazole-2-amine: The parent compound used in the synthesis of 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the butyramide group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H10BrN3OS |
|---|---|
Molecular Weight |
264.15 g/mol |
IUPAC Name |
2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C7H10BrN3OS/c1-3-5(8)6(12)9-7-11-10-4(2)13-7/h5H,3H2,1-2H3,(H,9,11,12) |
InChI Key |
PYFBRIXZARWTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


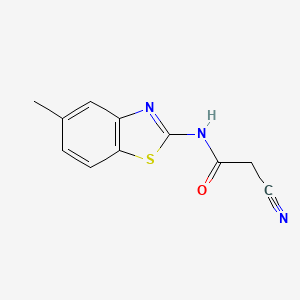
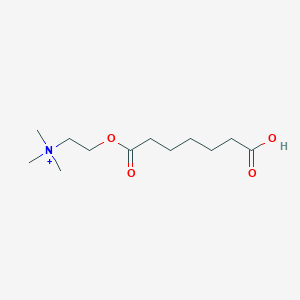
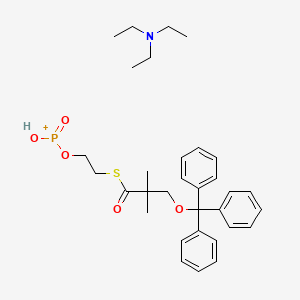

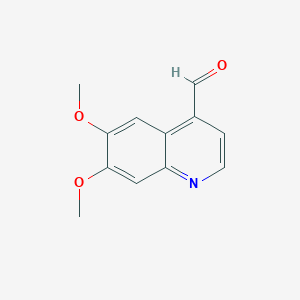
![1-(4,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B12854472.png)
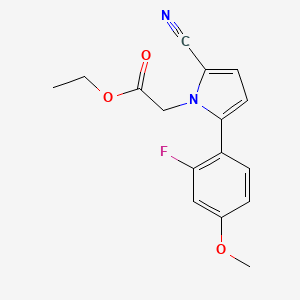
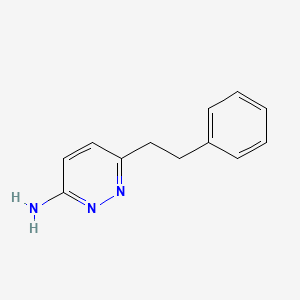

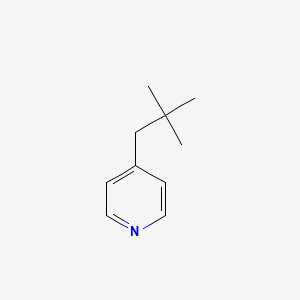

![[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate](/img/structure/B12854495.png)
